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molecular formula C10H15NO2 B8607941 (6-Tert-butoxypyridin-3-yl)methanol

(6-Tert-butoxypyridin-3-yl)methanol

Cat. No. B8607941
M. Wt: 181.23 g/mol
InChI Key: QLSVUYHREHEUEK-UHFFFAOYSA-N
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Patent
US08486970B2

Procedure details

To a mixed liquid of 1191 mg of methyl 6-tert-butoxynicotinate and 35.7 ml of ethanol was slowly added 2153 mg of sodium borohydride, followed by stirring at 50° C. for 18 hours. After the addition of methanol, water and ethyl acetate were added thereto to carry out an extraction operation. The organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure to obtain 0.949 g of (6-tert-butoxypyridin-3-yl)methanol.
Name
methyl 6-tert-butoxynicotinate
Quantity
1191 mg
Type
reactant
Reaction Step One
Quantity
35.7 mL
Type
reactant
Reaction Step Two
Quantity
2153 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]1[CH:15]=[CH:14][C:9]([C:10](OC)=[O:11])=[CH:8][N:7]=1)([CH3:4])([CH3:3])[CH3:2].C(O)C.[BH4-].[Na+].CO>C(OCC)(=O)C.O>[C:1]([O:5][C:6]1[N:7]=[CH:8][C:9]([CH2:10][OH:11])=[CH:14][CH:15]=1)([CH3:4])([CH3:2])[CH3:3] |f:2.3|

Inputs

Step One
Name
methyl 6-tert-butoxynicotinate
Quantity
1191 mg
Type
reactant
Smiles
C(C)(C)(C)OC1=NC=C(C(=O)OC)C=C1
Step Two
Name
Quantity
35.7 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
2153 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
by stirring at 50° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC1=CC=C(C=N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.949 g
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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